Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC

Overview

Description

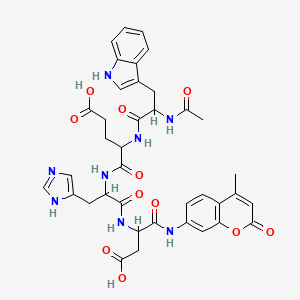

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for caspase-1, an enzyme involved in the process of apoptosis (programmed cell death). The compound is composed of a sequence of amino acids: tryptophan (Trp), glutamic acid (Glu), histidine (His), and aspartic acid (Asp), with an acetyl (Ac) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) group at the C-terminus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Attachment of the first amino acid: The first amino acid (DL-Trp) is attached to a solid resin support.

Sequential addition of amino acids: Each subsequent amino acid (DL-Glu, DL-His, DL-Asp) is added one by one in a specific sequence using coupling reagents like HBTU or DIC.

Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase-1, which cleaves the peptide bond between the aspartic acid (Asp) and the AMC group, releasing the fluorescent AMC moiety .

Common Reagents and Conditions

Enzymes: Caspase-1 is the primary enzyme that interacts with this compound.

Buffers: The reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.

Temperature: The reactions are usually performed at physiological temperatures (37°C) to mimic biological conditions

Major Products

The major product formed from the enzymatic cleavage of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .

Scientific Research Applications

Enzyme Activity Assays

Substrate for Enzymatic Reactions

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC serves as a substrate in enzyme activity assays, particularly for proteases. The compound is designed to release a fluorescent signal upon cleavage, allowing for the quantification of enzyme activity. For instance, it has been utilized to study the specificity of various proteases by varying the amino acid composition at specific positions, which can affect binding and cleavage efficiency .

Molecular Docking Studies

Molecular docking studies have shown that modifications to the dipeptide structure can significantly alter its interaction with target enzymes. For example, studies on similar compounds have indicated that specific residues can enhance binding affinity and selectivity towards particular proteases, thereby improving the efficacy of enzyme inhibitors .

Molecular Imaging

Peptide-based Probes for Imaging

The compound is also explored in the context of molecular imaging. Peptides similar to this compound have been developed as imaging probes for targeted molecular imaging. These probes can be labeled with radionuclides or fluorescent tags to visualize biological processes in vivo. The ability to modify peptide sequences allows researchers to tailor probes for specific targets, enhancing their utility in clinical diagnostics and research .

Therapeutic Potential

Antimicrobial and Anticancer Activity

Research indicates that modifications of dipeptides, including this compound, can lead to compounds with significant antimicrobial and anticancer properties. For example, dipeptides have been shown to exhibit activity against various bacterial strains and cancer cell lines, suggesting potential applications in developing new therapeutics .

Inhibition of Specific Enzymes

The compound may also serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways. Its structure allows for modifications that can enhance selectivity and potency against targets like dihydrofolate reductase or enoyl-acyl carrier protein reductase, both of which are critical in microbial metabolism and cancer cell proliferation .

Case Studies

Mechanism of Action

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC exerts its effects through its interaction with caspase-1. The enzyme recognizes and binds to the specific amino acid sequence (Trp-Glu-His-Asp) and cleaves the peptide bond between the aspartic acid (Asp) and the AMC group. This cleavage releases the fluorescent AMC moiety, which can be detected and measured. The fluorescence intensity is directly proportional to the caspase-1 activity, allowing researchers to quantify enzyme activity in various samples .

Comparison with Similar Compounds

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is unique due to its specific recognition sequence for caspase-1. Similar compounds include:

Ac-DL-Tyr-DL-Val-DL-Ala-DL-Asp-AMC: Another caspase substrate with a different recognition sequence.

Ac-DL-Asp-DL-Glu-DL-Val-DL-Asp-AMC: A substrate for caspase-3, another enzyme involved in apoptosis.

Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-AMC: A substrate for caspase-9, which plays a role in the intrinsic pathway of apoptosis

These compounds differ in their amino acid sequences, which determine their specificity for different caspases. This compound is specifically optimized for caspase-1, making it a valuable tool for studying this particular enzyme .

Biological Activity

Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC is a synthetic peptide that has garnered interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions, mechanisms of action, and implications for therapeutic applications.

Overview of this compound

This compound is a fluorogenic substrate used in various enzymatic assays. The compound consists of amino acids that are known to influence biological activity through their interactions with specific enzymes and receptors. The structure includes:

- Ac : Acetyl group, enhancing stability and solubility.

- DL-Trp : Tryptophan, known for its role in protein synthesis and neurotransmitter function.

- DL-Glu : Glutamic acid, involved in neurotransmission and metabolism.

- DL-His : Histidine, important for enzyme catalysis and metal ion binding.

- DL-Asp : Aspartic acid, crucial for protein structure and function.

- AMC : 7-amino-4-methylcoumarin, a fluorescent moiety used to monitor enzymatic activity.

Enzymatic Interactions

This compound is primarily utilized as a substrate for various proteases. Research indicates that it exhibits significant activity against dipeptidyl aminopeptidases (DPAPs), which are cysteine proteases critical for the development of pathogens such as Plasmodium falciparum.

- Inhibition Studies : A study highlighted that specific inhibitors targeting DPAPs could be developed based on the substrate specificity of this compound. These inhibitors showed varying degrees of potency against different DPAPs, suggesting that modifications to the peptide sequence could enhance selectivity and efficacy .

| Enzyme Type | Inhibition Potency (IC50) | Specificity Notes |

|---|---|---|

| DPAP1 | 50 nM | Broad specificity |

| DPAP3 | 20 nM | Narrow specificity, preferred substrates identified |

| Cathepsin C | 850 nM | Less effective compared to DPAPs |

The biological activity of this compound can be attributed to its structural properties that facilitate interactions with target enzymes. The presence of aromatic residues like tryptophan enhances binding affinity through hydrophobic interactions, while charged residues such as glutamic acid and aspartic acid contribute to electrostatic interactions with enzyme active sites.

- Fluorogenic Properties : The AMC moiety allows for real-time monitoring of enzymatic cleavage, making it a valuable tool in drug discovery and enzyme kinetics studies. When cleaved by proteases, AMC releases a fluorescent signal that can be quantitatively measured .

Case Studies and Research Findings

- Antimicrobial Activity : Recent studies have indicated that peptides similar to this compound exhibit antimicrobial properties. These peptides disrupt bacterial membranes, leading to cell lysis. The structural similarity between antimicrobial peptides (AMPs) and this compound suggests potential applications in developing new antibiotics .

- Cancer Therapeutics : The selective inhibition of proteases involved in tumor progression has been explored using this compound as a template for designing novel inhibitors. These inhibitors target specific pathways in cancer cells, potentially leading to reduced metastasis and improved patient outcomes .

- Neuroprotective Effects : Investigations into the neuroprotective effects of compounds similar to this compound have shown promise in models of neurodegenerative diseases. The modulation of neurotransmitter levels through interactions with glutamate receptors may contribute to neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stability of Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC in experimental settings?

- Use reverse-phase HPLC with UV-Vis detection (210–280 nm) to assess purity, coupled with mass spectrometry (LC-MS) for structural confirmation .

- Stability studies should employ accelerated degradation conditions (e.g., pH 2–9 buffers, 40°C) and track degradation products via tandem MS .

Q. How can researchers optimize synthesis protocols for this compound to minimize racemization?

- Employ low-temperature solid-phase peptide synthesis (SPPS) with HBTU/HOBt activation and 20% piperidine for Fmoc deprotection. Monitor racemization using chiral GC or circular dichroism (CD) spectroscopy .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Use MolSoft ICM-Pro for logP and pKa predictions, and GROMACS for molecular dynamics simulations of hydration behavior. Validate predictions with experimental data from PubChem or ChEMBL .

Advanced Research Questions

Q. How should researchers design assays to evaluate the proteolytic cleavage kinetics of this compound by caspases or other enzymes?

- Implement fluorescence-based assays (ex/em: 380/460 nm) with AMC release as the readout. Include negative controls (e.g., protease inhibitors) and normalize activity to protein concentration via Bradford assays .

- Address signal interference by pre-screening for autofluorescence in cellular lysates .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC50 values)?

- Conduct meta-analyses using PRISMA guidelines to assess methodological variability (e.g., enzyme sources, buffer conditions) .

- Reproduce key experiments under standardized conditions (e.g., ATP concentration, pH 7.4) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. How can systematic reviews integrate fragmented findings on this compound’s mechanism of action in apoptosis pathways?

- Use LitLLM or similar AI-driven tools to map keyword co-occurrence (e.g., "caspase-3 activation," "Bcl-2 interaction") across Scopus, PubMed, and ACM DL .

- Apply ENTREQ reporting standards to document search strategies and mitigate database indexing biases .

Q. What frameworks ensure reproducibility when sharing protocols involving this compound?

- Adopt the ADL (Analysis Description Language) for machine-readable experimental workflows, including reagent batch numbers and instrument calibration data .

- Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) with DOI linking to protocols.io .

Q. Methodological Considerations for Interdisciplinary Studies

Q. How to reconcile structural variability (DL vs. L-amino acids) in functional studies?

- Perform comparative assays using enantiomerically pure analogs synthesized via SPPS. Use X-ray crystallography or NMR to confirm stereochemical integrity .

Q. What statistical approaches address low sample sizes in high-content screening with this compound?

- Apply Bayesian hierarchical modeling to pool data across experiments, incorporating priors from published dose-response curves .

- Use bootstrap resampling to estimate confidence intervals for IC50 values .

Data Synthesis Table: Key Challenges & Solutions

Properties

IUPAC Name |

4-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N8O11/c1-19-11-34(52)57-31-14-22(7-8-24(19)31)43-36(54)30(15-33(50)51)46-38(56)29(13-23-17-39-18-41-23)45-35(53)27(9-10-32(48)49)44-37(55)28(42-20(2)47)12-21-16-40-26-6-4-3-5-25(21)26/h3-8,11,14,16-18,27-30,40H,9-10,12-13,15H2,1-2H3,(H,39,41)(H,42,47)(H,43,54)(H,44,55)(H,45,53)(H,46,56)(H,48,49)(H,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONBZTYCHSGHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N8O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.